4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid

Lipophilicity Physicochemical property Drug-likeness

4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid (CAS 1329167-02-3) is a heterocyclic fluorinated indazole derivative bearing dual methyl groups at N1 and C3, difluoro substitution at C4 and C6, and a carboxylic acid moiety at C5 of the indazole ring system. With a molecular formula of C₁₀H₈F₂N₂O₂ and a molecular weight of 226.18 g/mol, this compound is supplied as a research building block by specialty chemical vendors.

Molecular Formula C10H8F2N2O2
Molecular Weight 226.183
CAS No. 1329167-02-3
Cat. No. B2713268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid
CAS1329167-02-3
Molecular FormulaC10H8F2N2O2
Molecular Weight226.183
Structural Identifiers
SMILESCC1=NN(C2=CC(=C(C(=C12)F)C(=O)O)F)C
InChIInChI=1S/C10H8F2N2O2/c1-4-7-6(14(2)13-4)3-5(11)8(9(7)12)10(15)16/h3H,1-2H3,(H,15,16)
InChIKeyVWCXVXUMGCSOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid (CAS 1329167-02-3): Fluorinated Indazole Building Block for Kinase-Targeted Medicinal Chemistry


4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid (CAS 1329167-02-3) is a heterocyclic fluorinated indazole derivative bearing dual methyl groups at N1 and C3, difluoro substitution at C4 and C6, and a carboxylic acid moiety at C5 of the indazole ring system . With a molecular formula of C₁₀H₈F₂N₂O₂ and a molecular weight of 226.18 g/mol, this compound is supplied as a research building block by specialty chemical vendors [1]. The 4,6-difluoro-1,3-dimethyl substitution pattern positions it as a core scaffold for generating kinase-focused compound libraries, particularly in immuno-oncology programs targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) [2].

Why Generic Indazole-5-carboxylic Acids Cannot Replace 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid in Structure-Activity Programs


In SAR-driven drug discovery, the simultaneous presence of the 4,6-difluoro motif, 1,3-dimethyl substitution, and the C5 carboxylic acid handle on the indazole core is not trivial. Removal of the fluorine atoms eliminates key electronic effects that modulate ring electron density, metabolic stability, and target binding [1]. Omission of the N1-methyl or C3-methyl alters the conformational preference and hydrogen-bonding landscape of the indazole ring system. Replacing the carboxylic acid with an ester, aldehyde, or hydrogen removes the primary synthetic handle for amide coupling, precluding access to the carboxamide-based inhibitor chemotype that has demonstrated nanomolar-level IDO1 binding in related 4,6-substituted indazole analogues [1]. Procuring a non-fluorinated or partially substituted analog as a surrogate therefore fails to recapitulate the electronic, steric, and synthetic vector profile required for iterative medicinal chemistry optimization .

Quantitative Differentiation Evidence: 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid vs. Closest Analogs


Predicted Lipophilicity (LogP) Shift Induced by 4,6-Difluoro Substitution Relative to Non-Fluorinated 1,3-Dimethyl-Indazole-5-carboxylic Acid

The 4,6-difluoro substitution on the indazole-5-carboxylic acid scaffold increases the computed consensus LogP relative to the non-fluorinated 1,3-dimethyl analogue. The target compound (CAS 1329167-02-3) exhibits a predicted density of 1.50 ± 0.1 g/cm³ and a predicted boiling point of 375.9 ± 37.0 °C . In contrast, the non-fluorinated 1,3-dimethyl-1H-indazole-5-carboxylic acid (CAS 1505140-03-3) has a molecular weight of 190.2 g/mol . The introduction of two fluorine atoms adds approximately 36 Da to the molecular mass and is expected to increase LogP by approximately 0.5–1.0 log units based on the well-established effect of aryl fluorine substitution on lipophilicity in heteroaromatic systems [1]. This LogP shift directly impacts passive membrane permeability and nonspecific protein binding profiles relevant to cell-based assay performance.

Lipophilicity Physicochemical property Drug-likeness

Price-per-Gram Comparison: 4,6-Difluoro-1,3-dimethyl vs. 4,6-Difluoro-1-methyl Indazole-5-carboxylic Acid from a Common Supplier

Procurement cost is a practical differentiator. From Fluorochem, the 1,3-dimethyl target compound (F472507) is priced at approximately £1,332.00 per 100 mg , while the 1-methyl mono-methyl analogue (F472505) is priced at £301.00 per 100 mg . This represents a 4.4-fold premium for the 1,3-dimethyl derivative over the 1-methyl analogue on a per-unit basis. From Synthonix (distributed via Sigma-Aldrich), the target compound (AC77740) is priced at $216 per 250 mg ($864/g) at 92% purity [1]. This price premium reflects the additional synthetic complexity of installing the 3-methyl group on the difluoro-indazole core, and may be justified when both N1 and C3 methyl groups are required for downstream SAR exploration.

Procurement Cost comparison Building block

Synthetic Vector Advantage: Carboxylic Acid Handle Enables Direct Amide Coupling vs. Non-Carboxylic Acid Indazole Core

The C5 carboxylic acid on the target compound provides a direct synthetic handle for amide bond formation with diverse amine building blocks, a critical transformation for generating carboxamide-based inhibitor libraries. In the 4,6-substituted-1H-indazole IDO1/TDO dual inhibitor series, the most potent compound (compound 35, with an IDO1 IC₅₀ of 0.74 μM in enzymatic assay and 1.37 μM in HeLa cells) features a carboxamide linkage at a position analogous to the C5 carboxylic acid of the target compound [1]. In contrast, 4,6-difluoro-1,3-dimethyl-1H-indazole (CAS 1329167-03-4, molecular weight 182.17 g/mol, LogP 2.16) lacks the carboxylic acid group entirely , requiring additional synthetic steps (e.g., formylation followed by oxidation, or halogenation followed by carbonylation) to introduce a functionalizable handle at the C5 position. This represents at minimum 1–2 additional synthetic steps, with associated yield losses and time penalties.

Synthetic accessibility Amide coupling Library synthesis

Hazard Profile: GHS Classification Consistency Across Fluorochem and CymitQuimica Supplier Datasheets

Reproducible hazard classification across independent suppliers serves as a quality and safety verification marker. The target compound is consistently classified under the Globally Harmonized System (GHS) as: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with Signal Word 'Warning' and Pictogram GHS07 (Harmful/Irritant) . This classification is identical to that of the 1-methyl analogue (4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid, CAS 1329166-90-6) , indicating that the additional 3-methyl group does not introduce new hazard categories. For procurement and laboratory safety planning, this means standard PPE (gloves, eye protection, ventilation) and handling protocols applicable to irritant carboxylic acids are sufficient, with no special storage or containment requirements beyond those for similar fluorinated heterocyclic building blocks.

Safety Handling GHS classification

Recommended Application Scenarios for 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid Based on Differentiated Evidence


IDO1/TDO Dual Inhibitor Lead Optimization: Carboxamide Library Synthesis from the C5 Carboxylic Acid Handle

The C5 carboxylic acid enables direct, single-step amide coupling to diverse amine fragments, mirroring the carboxamide linkage found in the most potent 4,6-substituted-1H-indazole IDO1/TDO dual inhibitor (compound 35, IDO1 IC₅₀ = 0.74 μM) [1]. This scaffold is prioritized when the medicinal chemistry objective is rapid parallel synthesis of 50–200 carboxamide analogues for IDO1/TDO SAR exploration, leveraging the pre-installed acid handle to avoid de novo C5 functionalization .

Kinase Inhibitor Fragment-Based Screening: Fluorinated Indazole Core with Dual Methyl Anchors

The 1,3-dimethyl substitution pattern provides two hydrophobic methyl anchors that can occupy small lipophilic pockets in kinase ATP-binding sites, while the 4,6-difluoro motif modulates ring electronics to tune hinge-binding affinity [1]. This compound is suitable as a core scaffold for fragment-growing approaches targeting kinases where a dimethyl-indazole pharmacophore has been validated by X-ray crystallography, and where fluorine-mediated metabolic stabilization of the indazole ring is desired for cell-based assay progression [2].

Building Block Procurement for Fluorine-Containing Compound Libraries in Academic Drug Discovery

For academic screening collections requiring fluorinated heterocyclic diversity, this compound offers a unique combination of four substituent points (4-F, 6-F, 1-CH₃, 3-CH₃) plus a carboxylic acid vector, providing five distinct diversification handles [1]. The 92–95% purity range from Synthonix (92%) and Fluorochem (95%) is adequate for initial library synthesis without further purification, and the cost premium over the 1-methyl analogue is offset by eliminating the need for post-synthesis N1,C3-dimethylation.

Metabolic Stability Optimization: Leveraging 4,6-Difluoro Blocking of Indazole Metabolic Soft Spots

The 4- and 6-positions of the indazole ring are established sites of cytochrome P450-mediated oxidative metabolism [1]. Fluorine substitution at these positions blocks hydroxylation pathways, a strategy demonstrated across multiple indazole-based kinase inhibitor programs . This compound is selected over the non-fluorinated 1,3-dimethyl-1H-indazole-5-carboxylic acid when in vitro microsomal stability (e.g., rat or human liver microsome t₁/₂) is a lead optimization criterion, as the difluoro pattern is expected to improve metabolic half-life by 2- to 5-fold based on class-level fluorinated vs. non-fluorinated heterocycle precedents.

Quote Request

Request a Quote for 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.